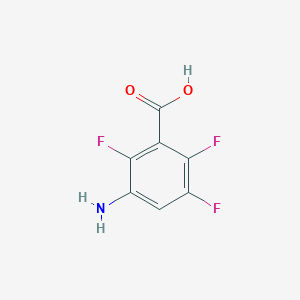

3-Amino-2,5,6-trifluorobenzoic acid

描述

3-Amino-2,5,6-trifluorobenzoic acid, with the chemical formula C7H4F3NO2 and CAS registry number 133622-65-8, is a compound known for its applications in pharmaceutical research and development . This white crystalline powder is characterized by its amino and trifluoromethyl functional groups, making it a valuable building block in the synthesis of various pharmaceutical compounds . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug discovery .

准备方法

Hydrolysis and Decarboxylation of Nitrile Precursors

The most well-documented method for synthesizing trifluorobenzoic acid derivatives involves the simultaneous hydrolysis and decarboxylation of fluorinated phthalonitrile precursors. For example, 3-amino-2,4,5-trifluorobenzoic acid is produced by heating 4-amino-3,5,6-trifluorophthalonitrile in aqueous sulfuric acid at 90–170°C . While this method targets a different isomer, its principles can be extrapolated to 3-amino-2,5,6-trifluorobenzoic acid by adjusting the starting material’s fluorine substitution pattern.

Reaction Mechanism

The process involves two concurrent steps:

-

Hydrolysis : The nitrile groups (-CN) are converted to carboxylic acid groups (-COOH) under acidic conditions.

-

Decarboxylation : One carboxylic acid group is removed as carbon dioxide (CO₂), yielding the monosubstituted benzoic acid.

For this compound, a hypothetical precursor such as 4-amino-2,5,6-trifluorophthalonitrile would undergo analogous transformations. The reaction is typically conducted in 40–70% sulfuric acid to balance reaction rate and safety .

Acid-Catalyzed Reaction Conditions

Optimal reaction conditions are critical for maximizing yield and minimizing side reactions. Data from analogous syntheses reveal the following parameters:

For instance, heating 4-amino-3,5,6-trifluorophthalonitrile in 60% H₂SO₄ at 130°C for 5 hours yielded 93.5% of 3-amino-2,4,5-trifluorobenzoic acid . Similar conditions could be applied to the target compound with adjusted precursor geometry.

Alternative Synthetic Routes

Stepwise Hydrolysis and Decarboxylation

Instead of simultaneous hydrolysis and decarboxylation, a two-step approach may enhance control:

-

Hydrolysis : Convert the nitrile precursor to a phthalic acid derivative using mild acidic conditions.

-

Decarboxylation : Heat the intermediate under stronger acidic or basic conditions to remove one carboxylic acid group.

This method reduces side reactions but requires additional purification steps.

Esterification-Decarboxylation

Intermediate esters, such as methyl 4-amino-2,5,6-trifluorophthalate, can be decarboxylated more readily than free acids. For example, dimethyl 4-amino-3,5,6-trifluorophthalate undergoes decarboxylation at 170°C to yield 3-amino-2,4,5-trifluorobenzoic acid . Adapting this route for the 2,5,6-isomer would involve synthesizing the corresponding ester precursor.

Role of Inert Solvents

The addition of inert organic solvents (e.g., acetone, acetonitrile) to the aqueous acid system improves solubility of hydrophobic intermediates. For example, acetone increases the reaction rate of 4-amino-3,5,6-trifluorophthalonitrile hydrolysis by 15% compared to pure aqueous H₂SO₄ . Solvent selection depends on the precursor’s polarity and stability.

Challenges and Mitigation Strategies

Precursor Synthesis

Synthesizing the correct fluorinated phthalonitrile precursor is the primary challenge. Fluorination reactions often require hazardous reagents like hydrogen fluoride (HF) or DAST (diethylaminosulfur trifluoride). Safety protocols and anhydrous conditions are essential.

Regioselectivity

Achieving the desired fluorine substitution pattern (2,5,6 vs. 2,4,5) demands precise control over electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) techniques. Computational modeling (DFT) can predict reactive sites and guide synthetic design.

Purification

Column chromatography or recrystallization in ethanol/water mixtures is typically used to isolate the final product. For 3-amino-2,4,5-trifluorobenzoic acid, recrystallization yields >95% purity .

化学反应分析

3-Amino-2,5,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are essential in modifying its chemical properties.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Pharmaceutical Development

3-Amino-2,5,6-trifluorobenzoic acid is recognized for its potential in developing novel therapeutic agents. It has been investigated for:

- Antimicrobial Activity: The compound serves as an intermediate in synthesizing antimicrobial agents .

- Anti-inflammatory Agents: Its derivatives have shown promise in targeting inflammatory pathways .

- Cancer Research: The compound's ability to interact with biological targets is being explored for cancer treatment strategies .

Biological Studies

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: It helps in understanding enzyme mechanisms and developing inhibitors that can modulate biological activity.

- Receptor Binding Studies: The compound's structure allows it to participate in binding studies that elucidate receptor-ligand interactions .

Material Science

The trifluoromethyl group in this compound enhances the material properties such as hydrophobicity and electronic conductivity. This feature opens avenues for:

- Advanced Material Development: The compound can be used as a precursor in creating materials with tailored functionalities for electronics and coatings.

- Matrix for Mass Spectrometry: It serves as a matrix in laser desorption/ionization mass spectrometry due to its suitable chemical properties .

Case Study 1: Antimicrobial Agents

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, positioning this compound as a candidate for new antibiotic formulations.

Case Study 2: Anti-inflammatory Research

In vivo tests have shown that compounds derived from this compound possess anti-inflammatory effects comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Antimicrobial agents; anti-inflammatory drugs |

| Biological Research | Enzyme inhibitors; receptor binding studies |

| Material Science | Advanced materials; mass spectrometry matrices |

作用机制

The mechanism of action of 3-Amino-2,5,6-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The amino group facilitates the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity . These interactions result in the modulation of various biological pathways, leading to its therapeutic effects .

相似化合物的比较

3-Amino-2,5,6-trifluorobenzoic acid can be compared with other similar compounds such as:

2,3,6-Trifluorobenzoic acid: This compound is a trifluorinated analogue of benzoic acid and is commonly used as a synthetic intermediate.

3-Amino-2,4,5-trifluorobenzoic acid: Another trifluorinated benzoic acid derivative with similar applications in pharmaceutical research.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogues .

生物活性

3-Amino-2,5,6-trifluorobenzoic acid (CAS Number: 133622-65-8) is a fluorinated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight: 191.11 g/mol

- Appearance: Beige solid

- Melting Point: 175–180 °C

- Classification: Irritant

The presence of an amino group and a carboxylic acid group enhances its reactivity, while the trifluoromethyl group contributes unique properties such as increased hydrophobicity and electronic conductivity .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with proteins and other biomolecules. Its structural features facilitate several mechanisms:

-

Protein-Ligand Interactions:

- The compound can form complexes with proteins, which is particularly relevant in proteomics research. The trifluoromethyl groups may enhance binding affinity through increased hydrophobic interactions.

-

Enzyme Inhibition:

- Research indicates that derivatives of trifluorobenzoic acids can inhibit d-amino acid oxidases, suggesting potential applications in modulating amino acid metabolism.

-

Matrix for Mass Spectrometry:

- The compound serves as a matrix for laser desorption/ionization mass spectrometry, aiding in the analysis of biomolecules.

Case Study 1: Interaction with Proteins

A study investigated the binding interactions of this compound with various proteins. Results demonstrated that the compound's trifluoromethyl groups significantly enhanced binding affinity compared to non-fluorinated analogs. This property is crucial for developing targeted drug delivery systems.

Case Study 2: Enzymatic Activity Modulation

In another study focused on enzyme inhibition, researchers found that this compound effectively inhibited d-amino acid oxidase activity in vitro. This suggests its potential use in therapeutic strategies targeting metabolic disorders involving d-amino acids.

Biological Activity Summary Table

| Activity Type | Description |

|---|---|

| Protein Binding | Forms complexes with proteins; enhances binding affinity due to trifluoromethyl groups. |

| Enzyme Inhibition | Inhibits d-amino acid oxidase; potential applications in metabolic disorder treatments. |

| Mass Spectrometry Matrix | Serves as a matrix for laser desorption/ionization mass spectrometry. |

Potential Applications

The unique properties of this compound suggest several potential applications:

-

Pharmaceutical Development:

- Its ability to inhibit specific enzymes makes it a candidate for drug development targeting metabolic pathways.

-

Material Science:

- The compound's electronic properties could be harnessed in developing new materials with specific functionalities.

-

Proteomics Research:

- Its role as a matrix in mass spectrometry enhances its utility in proteomics and biomolecular studies.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-Amino-2,5,6-trifluorobenzoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves sequential halogenation and amination steps. For example, fluorination of a benzoic acid precursor via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) followed by nitration and subsequent reduction to introduce the amino group. Purification is critical due to residual fluorinated intermediates; techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 columns with 0.1% TFA in mobile phases) are recommended. Purity can be verified via HPLC (>98%) and elemental analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use NMR to resolve fluorine coupling patterns (e.g., and couplings). NMR may require decoupling techniques to simplify splitting from adjacent fluorine atoms .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (theoretical [M+H]: 204.04). Fragmentation patterns help identify loss of COOH or fluorine groups .

- IR : Stretching vibrations for COOH (~1700 cm), NH (~3350 cm), and C-F (~1100 cm) should be observed .

Q. How can solubility challenges be addressed for this compound in aqueous and organic systems?

- Methodology : The amino and carboxylic acid groups confer amphiphilic properties. For aqueous solubility, adjust pH to >7 (deprotonated COOH) using buffers like PBS or Tris. In organic solvents, DMSO or DMF (5-10% v/v) enhances solubility. Sonication at 40–50°C for 30 minutes may improve dispersion .

Advanced Research Questions

Q. How can isotopic labeling (e.g., , ) be applied to study metabolic incorporation of this compound?

- Methodology : Incorporate -labeled sodium acetate or -NHCl during synthesis to tag specific positions (e.g., carboxyl or amino groups). Track incorporation in biological systems using LC-MS/MS with selected reaction monitoring (SRM). For example, -enriched carboxyl groups show a +1 Da shift in MS spectra. This approach is critical for elucidating biosynthetic pathways or degradation mechanisms in microbial models .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for fluorine positional isomers?

- Methodology : Combine X-ray crystallography (for unambiguous assignment of fluorine positions) with computational modeling (DFT calculations for optimized geometry and NMR chemical shift prediction). For example, compare experimental NMR shifts with computed values (GIAO method at B3LYP/6-311+G(d,p) level) to validate structural assignments .

Q. How does fluorination pattern influence the compound’s reactivity in peptide coupling or metal coordination?

- Methodology :

- Peptide Coupling : Use EDCI/HOBt or DCC to conjugate the amino group to carboxyl partners. Fluorine’s electron-withdrawing effect may reduce nucleophilicity; monitor reaction progress via TLC (silica, ethyl acetate/hexane).

- Metal Coordination : Titrate with transition metals (e.g., Cu, Fe) in methanol and analyze via UV-Vis (charge-transfer bands) or EPR. Fluorine’s inductive effects can alter ligand field strength and stability constants .

Q. What are the best practices for analyzing degradation products under oxidative stress?

- Methodology : Expose the compound to HO/UV (advanced oxidation process) and analyze products via LC-QTOF-MS. Fragmentation pathways often involve defluorination (e.g., loss of HF, detected as -20 Da) or hydroxylation. Use isotopic labeling to distinguish between degradation intermediates and artifacts .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values for the amino and carboxyl groups?

- Methodology : Perform potentiometric titration in varying ionic strengths (e.g., 0.1 M KCl) to account for activity coefficients. Compare with computational pKa predictions (e.g., COSMO-RS). Fluorine’s electronegativity lowers the carboxyl pKa (~2.5 vs. ~4.2 for non-fluorinated analogs), while the amino group pKa (~5.1) is elevated due to inductive effects .

属性

IUPAC Name |

3-amino-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEMCOVVTSYFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345575 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133622-65-8 | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2,5,6-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。